molecular formula C11H15NO2 B13475150 Methyl (R)-2-amino-4-phenylbutanoate

Methyl (R)-2-amino-4-phenylbutanoate

Katalognummer: B13475150
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: YEPNFOMBMXWUOG-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-2-amino-4-phenylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is a chiral molecule with a specific stereochemistry, denoted by the ® configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-4-phenylbutanoate typically involves the esterification of ®-2-amino-4-phenylbutanoic acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(R)-2-amino-4-phenylbutanoic acid+methanolH2SO4Methyl (R)-2-amino-4-phenylbutanoate+water\text{(R)-2-amino-4-phenylbutanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl (R)-2-amino-4-phenylbutanoate} + \text{water} (R)-2-amino-4-phenylbutanoic acid+methanolH2​SO4​​Methyl (R)-2-amino-4-phenylbutanoate+water

Industrial Production Methods

Industrial production of Methyl ®-2-amino-4-phenylbutanoate may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-2-amino-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl ®-2-amino-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl ®-2-amino-4-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

Methyl ®-2-amino-4-phenylbutanoate can be compared with other amino acid derivatives, such as:

    Methyl (S)-2-amino-4-phenylbutanoate: The enantiomer with the (S) configuration, which may have different biological activity.

    Ethyl ®-2-amino-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl ®-2-amino-3-phenylpropanoate: A similar compound with a different carbon chain length.

The uniqueness of Methyl ®-2-amino-4-phenylbutanoate lies in its specific stereochemistry and the presence of both an amino group and a phenyl group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

methyl (2R)-2-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1

InChI-Schlüssel

YEPNFOMBMXWUOG-SNVBAGLBSA-N

Isomerische SMILES

COC(=O)[C@@H](CCC1=CC=CC=C1)N

Kanonische SMILES

COC(=O)C(CCC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.